molecular formula C20H36O16 B025853 Galactan CAS No. 39300-87-3

Galactan

Cat. No. B025853
CAS RN: 39300-87-3
M. Wt: 532.5 g/mol
InChI Key: HYRUXGRHTJRKNG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Galactans are synthesized through various biochemical processes, both in nature and synthetically. For example, galactans from red algae such as the hybrid galactan from Furcellaria lumbricalis have been studied for their structure and gelling properties, revealing that their synthesis can be affected by extraction conditions, leading to differences in molecular weight and gel strength (Tuvikene et al., 2010). Additionally, a study on the physico-chemical characterization of a this compound exopolysaccharide produced by Weissella confusa KR780676 outlines the synthesis and properties of a linear this compound containing α-(1→6)-linked galactose units (Devi, Kavitake, & Shetty, 2016).

Molecular Structure Analysis

The molecular structure of galactans varies significantly depending on the source. For instance, the structure of this compound from Furcellaria lumbricalis includes 3,6-anhydro-d-galactose and galactose residues, partly sulfated, contributing to its specific gel properties (Tuvikene et al., 2010). Another example is the structural elucidation of an acidic this compound from the eggs of mollusc Pomacea lineata, showing a backbone containing β-d-Gal as a predominant compound (Cruz et al., 2010).

Chemical Reactions and Properties

Galactans undergo various chemical reactions, including sulfation, which significantly impacts their chemical properties. The structure and anticoagulant activity of sulfated galactans from red algae Botryocladia occidentalis highlight the influence of sulfation patterns on their biological activities (Farias, Valente, Pereira, & Mourão, 2000).

Physical Properties Analysis

The physical properties of galactans, such as gelling ability and viscosity, are closely related to their molecular structure and composition. Studies on the rheological properties of hybrid this compound from Furcellaria lumbricalis and the physico-chemical properties of this compound exopolysaccharide produced by Weissella confusa KR780676 provide insights into how molecular weight, degree of sulfation, and extraction conditions affect these properties (Tuvikene et al., 2010); (Devi, Kavitake, & Shetty, 2016).

Chemical Properties Analysis

The chemical properties of galactans, such as solubility, reactivity, and interactions with other molecules, are influenced by their structural features, including the pattern of sulfation and the presence of other functional groups. The study on sulfated galactans from Botryocladia occidentalis illustrates how structural variations affect their anticoagulant activity, showcasing the chemical diversity and complexity of galactans (Farias, Valente, Pereira, & Mourão, 2000).

Scientific Research Applications

  • Food, Pharmaceutical, and Cosmetic Applications : Galactose from Weissella confusa KR780676 has potential applications as a thickening and gelling agent, an emulsifier in food, pharmaceutical, and cosmetic products. It is also useful for bio-treatment of wastewater and hydrocarbon-polluted environments (Devi, Kavitake, & Shetty, 2016).

  • Anticancer Properties : Sulfate galactans from Pyropia yezoensis show potential prebiotic activity and anticancer properties, especially against prostate cancer cells (Pham, Le, & Yang, 2020).

  • Cellular and Subcellular Localization : Arabino-3,6-galactan proteoglycans and arabinogalactan-proteins may play roles in cellular and subcellular localization (Clarke, Anderson, & Stone, 1979).

  • Prebiotic Effects and Dietary Fiber : Galactooligosaccharides from potato this compound exhibit prebiotic effects on Lactobacillus bacteria and can be used to estimate this compound chain length in complex polysaccharides (Zheng et al., 2018).

  • Gut Microbe Interaction : Various galactans, including porphyran, agarose, carrageenan, and arabinothis compound, interact with gut microbes, producing short-chain fatty acids (Li et al., 2021).

  • Antiviral Activity : Sulfated galactans from red seaweeds have shown antiviral activity against herpes simplex virus types 1 and 2 (Talarico et al., 2004).

  • Bacterial Pathogeny : Erwinia chrysanthemi utilizes this compound in its pathogenicity, suggesting a role in bacterial infections (Delangle et al., 2007).

  • Structural Insights and Synthesis : Techniques like NMR spectroscopy provide detailed insights into arabinan and this compound structures, enhancing our understanding of their synthesis and organization in plants (Wefers & Bunzel, 2016).

Mechanism of Action

Target of Action

Galactan, a polysaccharide primarily composed of galactose units, is widely distributed in terrestrial plants and macroalgae . It interacts with various biological targets, including macrophages , Toll-like receptor 2 , and potentially other cell types involved in immune response . These targets play crucial roles in immune response, cell signaling, and maintaining homeostasis .

Mode of Action

This compound interacts with its targets to induce various biological effects. For instance, a specific type of this compound, 3-O-methylated-galactan, has been shown to polarize macrophages, leading to enhanced secretion of the cytokine TNF-α . This interaction results in cytotoxic effects on certain cancer cells . The mode of action involves targeting Toll-like receptor 2 and activation of MAPKs and NF-κB signaling pathways .

Biochemical Pathways

This compound’s interaction with its targets affects several biochemical pathways. In the case of macrophages, this compound influences the polarization process, which involves various signaling pathways, including MAPKs and NF-κB . These pathways play a crucial role in immune response and inflammation, leading to downstream effects such as enhanced cytokine secretion and cytotoxic effects on cancer cells .

Pharmacokinetics

It is known that non-absorbed this compound is vigorously fermented by gastrointestinal microflora . This fermentation process can lead to the production of short-chain fatty acids and decrease the generation and absorption of ammonia .

Result of Action

The interaction of this compound with its targets and the subsequent changes in biochemical pathways result in various molecular and cellular effects. For instance, the polarization of macrophages by this compound leads to enhanced secretion of cytokine TNF-α, which has cytotoxic effects on certain cancer cells . Additionally, this compound has been reported to have antitumor effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the structural properties of this compound, such as its sulfation patterns, can greatly influence its functional properties . Moreover, the presence of 3,6-anhydrogalactopyranose residues in galactans can increase the flexibility of the this compound chains and allow larger contraction of the random coil structure . These factors can affect the rheological properties of this compound and its interaction with other compounds .

Future Directions

Recent studies have shown that galactans can aid host defense by modulating the inflammatory and antimicrobial activity of neutrophils and macrophages . This opens up new possibilities for the development of galactans as pharmaceutical drugs in the field of thrombosis . Also, the structural and biochemical insights into a modular β-1,4-galactan synthase in plants have provided a new model for pectic galactan side-chain addition .

properties

IUPAC Name

2-[6-[4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)-5-methoxyoxane-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O16/c1-30-15-6(3-21)33-19(13(28)9(15)24)36-17-8(5-23)34-20(14(29)11(17)26)35-16-7(4-22)32-18(31-2)12(27)10(16)25/h6-29H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRUXGRHTJRKNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1C(OC(C(C1O)O)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC)CO)CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20609650
Record name Methyl 4-O-methylhexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

532.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39300-87-3
Record name Methyl 4-O-methylhexopyranosyl-(1->4)hexopyranosyl-(1->4)hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20609650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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